![molecular formula C16H15NO3S B2398054 5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 145603-20-9](/img/structure/B2398054.png)
5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide derivatives as PARP1 inhibitors has been described . Another study reported the synthesis of 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one from 6-methoxybenzo[d] thiazol-2-amine and 2-(bromomethyl)-2-butylhexanoic acid as the key starting materials via five simple steps including hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions .Scientific Research Applications
Organic Light-Emitting Devices
This compound has been used in the molecular design of twisted dihydrobenzodioxin phenanthroimidazole derivatives for non-doped blue organic light-emitting devices . The up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process is dominant in these compounds due to 2 ET1 > ES1 .
Antibacterial Activity
Some 5,5-dioxo-5,1-dihydro[1,2,4]triazolo[1,5-b]-[1,2,4] benzothiadiazine arylsulfonamide compounds were developed and screened for antibacterial activity, utilizing different Gram-positive, Gram-negative strains of bacteria .
Antihypertensive Properties
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar to the compound , has been reported to have antihypertensive properties .
Antidiabetic Properties
The 1,2,4-benzothiadiazine-1,1-dioxide ring has also been reported to have antidiabetic properties .
AMPA Receptor Modulators
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have properties as AMPA receptor modulators .
Anticancer Efficacy
Compounds similar to the one have been evaluated against a breast cancer cell line for their antitumor activity .
Free Radical Scavenger and Antioxidant
The compound 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one, which is structurally similar to the compound , has been reported to be a free radical scavenger and antioxidant that reduces post-ischemic brain injury .
Inhibitor of Iron-dependent Peroxidation
The compound 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one has been reported to inhibit iron-dependent peroxidation in rat brain homogenates .
properties
IUPAC Name |
5-methyl-1,1-dioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-17-13-9-5-6-10-14(13)21(19,20)15(11-16(17)18)12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTRHIYZZLBSAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(S(=O)(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide |
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